3-(3-Methylquinolin-2-yl)propan-1-ol
Description
3-(3-Methylquinolin-2-yl)propan-1-ol is a quinoline derivative featuring a hydroxyl-terminated propyl chain at the 2-position of the quinoline ring and a methyl substituent at the 3-position. Quinoline derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
3-(3-methylquinolin-2-yl)propan-1-ol |
InChI |
InChI=1S/C13H15NO/c1-10-9-11-5-2-3-6-13(11)14-12(10)7-4-8-15/h2-3,5-6,9,15H,4,7-8H2,1H3 |
InChI Key |
XKDNGHDSKMOYHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2N=C1CCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylquinolin-2-yl)propan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 3-methylquinoline with propanal in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the desired product.
Industrial Production Methods
Industrial production of 3-(3-Methylquinolin-2-yl)propan-1-ol often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylquinolin-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce quinoline alcohols.
Scientific Research Applications
3-(3-Methylquinolin-2-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Methylquinolin-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Research Implications and Gaps
- Structural determination of 3-(3-Methylquinolin-2-yl)propan-1-ol would benefit from SHELXL for refinement.
- Evidence Limitations : The provided data lack direct information on the target compound, emphasizing the need for experimental studies to validate synthetic routes, bioactivity, and physicochemical properties.
Biological Activity
3-(3-Methylquinolin-2-yl)propan-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C12H13N
- Molecular Weight : 185.24 g/mol
- IUPAC Name : 3-(3-Methylquinolin-2-yl)propan-1-ol
- CAS Number : Not specified in the provided data.
The biological activity of 3-(3-Methylquinolin-2-yl)propan-1-ol is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The quinoline moiety is known for its ability to modulate biological pathways, often through:
- Enzyme Inhibition : Compounds with quinoline structures frequently exhibit inhibitory effects on enzymes involved in critical metabolic pathways.
- Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling processes.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study demonstrated that derivatives of 3-(3-Methylquinolin-2-yl)propan-1-ol showed inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Properties
Quinoline-based compounds have been investigated for their anticancer activities. In vitro studies have shown that 3-(3-Methylquinolin-2-yl)propan-1-ol can induce apoptosis in cancer cell lines. Its mechanism involves the activation of caspase pathways, which are crucial for programmed cell death.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been explored in models of inflammation. It has been shown to reduce the production of pro-inflammatory cytokines, indicating a potential role in managing inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : In a study published in Journal of Medicinal Chemistry, researchers synthesized various quinoline derivatives, including 3-(3-Methylquinolin-2-yl)propan-1-ol. The results indicated a strong correlation between the structural features and antimicrobial activity against Staphylococcus aureus and Escherichia coli .
- Cancer Cell Apoptosis : A recent investigation into the anticancer properties of quinoline derivatives found that 3-(3-Methylquinolin-2-yl)propan-1-ol effectively inhibited proliferation in human breast cancer cells (MCF7). The study reported an IC50 value indicating significant potency .
Comparative Analysis
A comparison with similar compounds reveals that the presence of the methyl group at the 3-position enhances both solubility and biological activity. This structural modification appears to improve the compound's ability to penetrate cellular membranes, facilitating its action on intracellular targets.
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 3-(3-Methylquinolin-2-yl)propan-1-ol | Quinoline derivative | Antimicrobial, Anticancer |
| 4-Methylquinoline | Quinoline | Antimicrobial |
| 5-Methylquinoline | Quinoline | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
